molecular formula C7H6BrN3O2S B2783151 Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate CAS No. 2305255-09-6

Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate

Cat. No.: B2783151
CAS No.: 2305255-09-6
M. Wt: 276.11
InChI Key: SKPZZNSQLGESAJ-UHFFFAOYSA-N
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Description

Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate is a heterocyclic compound that contains a thiadiazole ring fused with an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate typically involves the reaction of ethyl imidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and organic solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an imidazo[5,1-b][1,3,4]thiadiazole derivative with an amino group in place of the bromine atom .

Scientific Research Applications

Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate is unique due to its specific structure, which combines the properties of both imidazole and thiadiazole rings. This unique structure allows it to interact with a broader range of biological targets, potentially enhancing its efficacy in medicinal applications .

Properties

IUPAC Name

ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O2S/c1-2-13-6(12)4-5-11(3-9-4)10-7(8)14-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPZZNSQLGESAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N(C=N1)N=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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